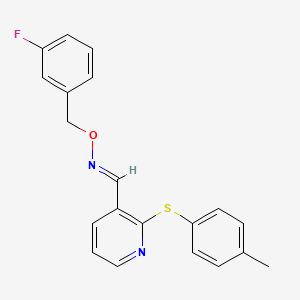![molecular formula C11H14ClNO2 B2382532 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide CAS No. 851175-19-4](/img/structure/B2382532.png)
2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide is an organic compound with the molecular formula C11H14ClNO2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a chloro group, a methoxyphenyl group, and a methylacetamide group, which contribute to its unique chemical properties.
Applications De Recherche Scientifique
2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
It’s structurally related to a class of compounds known as quinazolin-4-amines , which are known to induce apoptosis . Therefore, it’s plausible that this compound may also target cellular pathways involved in apoptosis.
Mode of Action
Based on its structural similarity to quinazolin-4-amines , it may interact with its targets to induce apoptosis, a form of programmed cell death. This could involve binding to specific receptors or enzymes, triggering a cascade of biochemical events leading to cell death.
Biochemical Pathways
If it functions similarly to quinazolin-4-amines , it may influence pathways related to apoptosis. This could involve the activation of caspases, a family of protease enzymes playing essential roles in programmed cell death .
Result of Action
If it functions similarly to quinazolin-4-amines , it may induce apoptosis in targeted cells, leading to their programmed death. This could have potential applications in conditions where controlling cell proliferation is beneficial, such as in cancer therapy.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
It is known that similar compounds can participate in reactions at the benzylic position, which involves free radical bromination, nucleophilic substitution, and oxidation
Molecular Mechanism
It is known that similar compounds can undergo reactions at the benzylic position, which involves free radical bromination, nucleophilic substitution, and oxidation
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide typically involves the reaction of 2-methoxybenzylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The resulting intermediate is then treated with methylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group in the acetamide can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Nucleophilic Substitution: Substituted amides or thioamides.
Oxidation: Methoxybenzaldehyde or methoxybenzoic acid.
Reduction: N-methyl-2-methoxybenzylamine.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-N-(4-methoxyphenyl)-N-methylacetamide
- 2-chloro-N-(3-methoxyphenyl)-N-methylacetamide
- 2-chloro-N-(2,3-dimethoxyphenyl)-N-methylacetamide
Uniqueness
2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
Propriétés
IUPAC Name |
2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-13(11(14)7-12)8-9-5-3-4-6-10(9)15-2/h3-6H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTVBKHIKWPOQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1OC)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2382452.png)
![2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2382453.png)
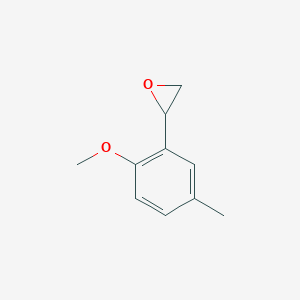
![3-[(4-Fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid](/img/structure/B2382456.png)
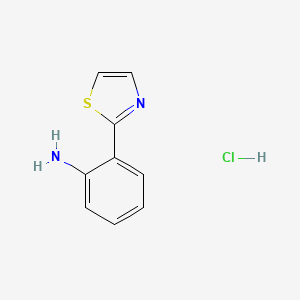
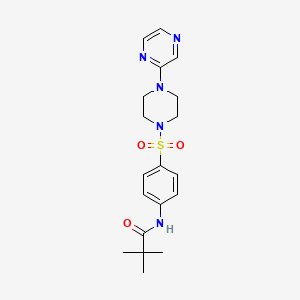
![N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(3-methylbutyl)ethanediamide](/img/structure/B2382459.png)
![2,3-Dihydrofuro[3,2-b]quinolin-9-amine](/img/structure/B2382460.png)
![Ethyl 2-[8-[(dibenzylamino)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate](/img/structure/B2382461.png)
![5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE](/img/structure/B2382463.png)
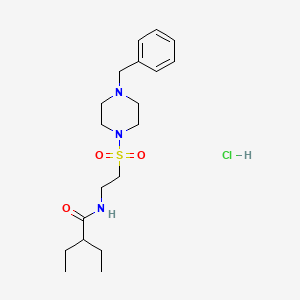
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)pent-4-enamide](/img/structure/B2382465.png)
![3-[[2-(3-Methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]benzenesulfonyl fluoride](/img/structure/B2382466.png)
